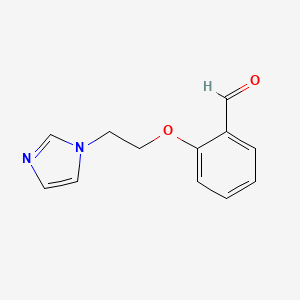
N-(3-(aminomethyl)phenyl)morpholine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La N-(3-(aminometil)fenil)morfolina-4-carboxamida es un compuesto químico que presenta un anillo de morfolina sustituido con un grupo carboxamida y un grupo aminometilfenil.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de la N-(3-(aminometil)fenil)morfolina-4-carboxamida normalmente implica la reacción de 3-(aminometil)anilina con ácido morfolina-4-carboxílico o sus derivados. Un método común incluye el uso de agentes de acoplamiento como EDCI (1-etil-3-(3-dimetilaminopropil)carbodiimida) o DCC (diciclohexilcarbodiimida) para facilitar la formación del enlace amida en condiciones suaves .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y plataformas de síntesis automatizadas puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, la optimización de las condiciones de reacción, como la temperatura, el disolvente y la concentración del catalizador, es crucial para la síntesis a gran escala.
Análisis De Reacciones Químicas
Tipos de reacciones
La N-(3-(aminometil)fenil)morfolina-4-carboxamida puede sufrir varias reacciones químicas, incluidas:
Oxidación: El grupo amino puede oxidarse para formar derivados nitroso o nitro.
Reducción: El grupo nitro puede reducirse nuevamente al grupo amino.
Sustitución: El anillo aromático puede sufrir reacciones de sustitución electrófila como nitración, halogenación y sulfonación.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Se utilizan normalmente agentes reductores como el gas hidrógeno (H₂) con un catalizador de paladio (Pd/C) o borohidruro de sodio (NaBH₄).
Sustitución: Las reacciones de sustitución electrófila a menudo requieren reactivos como ácido nítrico (HNO₃) para la nitración, halógenos (Cl₂, Br₂) para la halogenación y ácido sulfúrico (H₂SO₄) para la sulfonación.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la nitración del anillo aromático puede producir derivados nitro, mientras que la reducción de estos derivados nitro puede regenerar el grupo amino.
Aplicaciones Científicas De Investigación
La N-(3-(aminometil)fenil)morfolina-4-carboxamida tiene varias aplicaciones de investigación científica:
Química: Sirve como bloque de construcción para la síntesis de moléculas más complejas y puede utilizarse en el desarrollo de nuevas metodologías sintéticas.
Biología: El compuesto puede utilizarse como una sonda para estudiar procesos e interacciones biológicas, particularmente las que involucran funcionalidades de amida y morfolina.
Industria: El compuesto puede utilizarse en la producción de polímeros, recubrimientos y otros materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de la N-(3-(aminometil)fenil)morfolina-4-carboxamida implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a proteínas y enzimas, modulando su actividad y afectando varios procesos biológicos. Los objetivos moleculares y vías exactos dependen de la aplicación y el contexto específicos en los que se utiliza el compuesto.
Comparación Con Compuestos Similares
Compuestos similares
N-Fenil-morfolina-4-carboxamida: Este compuesto es estructuralmente similar pero carece del grupo aminometil en el anillo fenil.
N-(3-cianofenil)morfolina-4-carboxamida: Este compuesto presenta un grupo ciano en lugar de un grupo aminometil en el anillo fenil.
N-[(4-cianofenil)metil]morfolina-4-carboxamida: Este compuesto tiene un grupo ciano en el anillo fenil y un patrón de sustitución diferente.
Singularidad
La N-(3-(aminometil)fenil)morfolina-4-carboxamida es única debido a la presencia del grupo aminometil, que puede participar en enlaces de hidrógeno y interacciones electrostáticas adicionales. Esta característica puede mejorar la afinidad de unión y la especificidad del compuesto para ciertos objetivos moleculares, convirtiéndolo en un andamiaje valioso para el diseño de fármacos y otras aplicaciones.
Propiedades
Fórmula molecular |
C12H17N3O2 |
|---|---|
Peso molecular |
235.28 g/mol |
Nombre IUPAC |
N-[3-(aminomethyl)phenyl]morpholine-4-carboxamide |
InChI |
InChI=1S/C12H17N3O2/c13-9-10-2-1-3-11(8-10)14-12(16)15-4-6-17-7-5-15/h1-3,8H,4-7,9,13H2,(H,14,16) |
Clave InChI |
GSRWSEBMNUOOKK-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C(=O)NC2=CC=CC(=C2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dimethyl 7-(3-nitrobenzoyl)-3-(p-tolyl)pyrrolo[1,2-c]pyrimidine-5,6-dicarboxylate](/img/structure/B12050916.png)
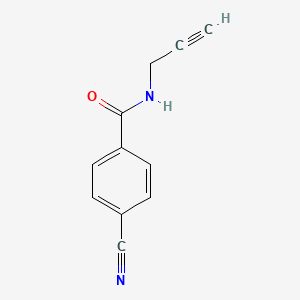
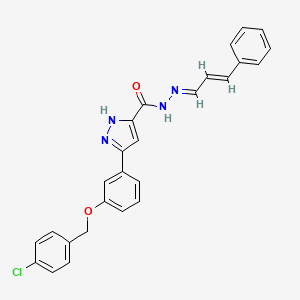
![methyl (2E)-2-(2-ethoxybenzylidene)-5-(4-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12050934.png)
![Dimethyl 4-methyl-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate](/img/structure/B12050935.png)
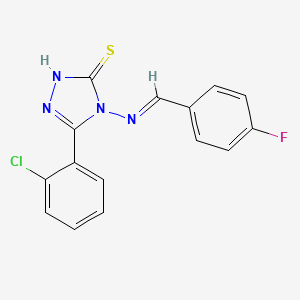
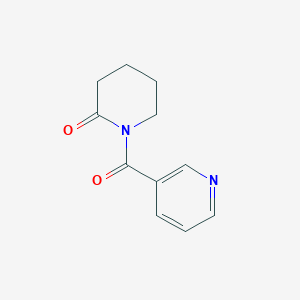
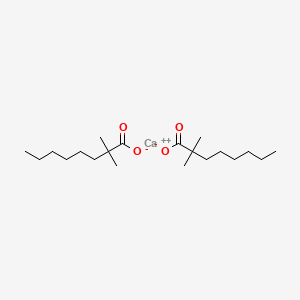
![N-benzyl-2-{[1-(2,5-dimethylphenyl)-1H-tetraazol-5-yl]sulfanyl}acetamide](/img/structure/B12050956.png)
![Ethyl (2-{[(6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-5-YL)carbonyl]amino}-1,3-thiazol-4-YL)acetate](/img/structure/B12050959.png)

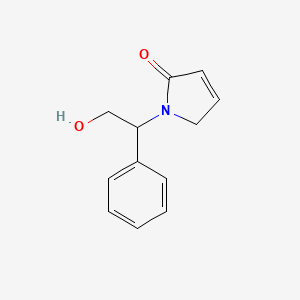
![2-(2-chlorophenoxy)-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide](/img/structure/B12050974.png)
